Crystallographically Validated Binding Mode to Human Pim-1 Kinase at 2.20 Å Resolution
X-ray crystallography confirms that 4,5-dibromothiophene-2-carbohydrazide binds within the ATP-binding pocket of human Pim-1 kinase, whereas no such structure exists for the mono-bromo analog 5-bromothiophene-2-carbohydrazide or the non-brominated thiophene-2-carbohydrazide [1][2]. The complex structure (PDB ID: 5N4X) was determined at 2.20 Å resolution with R-Free of 0.215 and R-Work of 0.177, providing a high-confidence, atomic-level view of the ligand's binding pose [1]. This demonstrates that the 4,5-dibromo substitution pattern is essential for productive engagement with this oncogenic kinase target.
| Evidence Dimension | Crystallographic binding to human Pim-1 kinase |
|---|---|
| Target Compound Data | PDB ID 5N4X; Resolution 2.20 Å; R-Free 0.215; R-Work 0.177 |
| Comparator Or Baseline | 5-Bromothiophene-2-carbohydrazide and Thiophene-2-carbohydrazide |
| Quantified Difference | Target compound: Crystallographically verified binding; Comparators: No published PDB entries or structural evidence of binding |
| Conditions | X-ray diffraction; human Pim-1 kinase co-crystallized with consensus peptide |
Why This Matters
Procurement of this exact compound is mandatory for any research program requiring a structurally validated Pim-1 kinase ligand; substitution with a less brominated analog would forfeit the only experimentally verified binding mode.
- [1] RCSB PDB. (2017). 5N4X: Crystal structure of human Pim-1 kinase in complex with a consensuspeptide and fragment like molecule 4,5-dibromothiophene-2-carbohydrazide. Retrieved from https://www.rcsb.org/structure/5N4X View Source
- [2] Siefker, C., Heine, A., & Klebe, G. (2018). Crystal structure of human Pim-1 kinase in complex with a consensuspeptide and fragment like molecule 4,5-dibromothiophene-2-carbohydrazide. Semantic Scholar. Corpus ID: 102526180. View Source
